Methyl (E)-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
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Overview
Description
Methyl (E)-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a synthetic organic compound belonging to the class of indoline derivatives This compound is characterized by its unique structure, which includes an indoline core, an ethoxy group, and a phenylmethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate typically involves the condensation of an indoline derivative with an ethoxy(phenyl)methylene compound. The reaction is often carried out under basic conditions, using reagents such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
Methyl (E)-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of Methyl (E)-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Methyl (E)-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate can be compared with other indoline derivatives, such as:
Methyl (E)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl (E)-3-(phenylmethylene)-2-oxoindoline-6-carboxylate: Lacks the ethoxy group, leading to different chemical properties.
Methyl (E)-3-(ethoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate: Similar structure but with the carboxylate group at a different position on the indoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H17NO4 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl (3E)-3-[ethoxy(phenyl)methylidene]-2-oxo-1H-indole-6-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-3-24-17(12-7-5-4-6-8-12)16-14-10-9-13(19(22)23-2)11-15(14)20-18(16)21/h4-11H,3H2,1-2H3,(H,20,21)/b17-16+ |
InChI Key |
AGSQVRZHWBOJQA-WUKNDPDISA-N |
Isomeric SMILES |
CCO/C(=C/1\C2=C(C=C(C=C2)C(=O)OC)NC1=O)/C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=C1C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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